Cas no 1036552-84-7 (2-methyl-N-(2-methylbutyl)aniline)

2-methyl-N-(2-methylbutyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-N-(2-methylbutyl)aniline
- Benzenamine, 2-methyl-N-(2-methylbutyl)-
-
- Inchi: 1S/C12H19N/c1-4-10(2)9-13-12-8-6-5-7-11(12)3/h5-8,10,13H,4,9H2,1-3H3
- InChI Key: AFVHUYGFOGFTAY-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1C)CC(C)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 133
- XLogP3: 3.8
- Topological Polar Surface Area: 12
2-methyl-N-(2-methylbutyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165421-0.5g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-165421-2.5g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-165421-0.1g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-165421-10.0g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-165421-5.0g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-165421-10000mg |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 10000mg |
$1163.0 | 2023-09-21 | ||
Enamine | EN300-165421-2500mg |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 2500mg |
$529.0 | 2023-09-21 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010562-5g |
2-Methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 95% | 5g |
¥5656.0 | 2023-04-06 | |
Enamine | EN300-165421-0.05g |
2-methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 0.05g |
$612.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01010562-1g |
2-Methyl-N-(2-methylbutyl)aniline |
1036552-84-7 | 95% | 1g |
¥1953.0 | 2023-04-06 |
2-methyl-N-(2-methylbutyl)aniline Related Literature
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
Additional information on 2-methyl-N-(2-methylbutyl)aniline
Research Brief on 2-methyl-N-(2-methylbutyl)aniline (CAS: 1036552-84-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
The compound 2-methyl-N-(2-methylbutyl)aniline (CAS: 1036552-84-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies highlight its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of central nervous system (CNS) targeting agents and antimicrobial compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-methyl-N-(2-methylbutyl)aniline serves as a crucial scaffold for the design of dopamine receptor modulators. The research team utilized computational docking studies to reveal its high affinity for D2-like receptors, suggesting potential applications in neuropsychiatric disorders. The compound's lipophilic nature, conferred by its branched alkyl chain, was found to enhance blood-brain barrier permeability—a critical factor for CNS drug development. These findings were further validated through in vitro assays showing nanomolar-level binding affinity.
In the realm of synthetic chemistry, advancements have been made in the catalytic asymmetric synthesis of 2-methyl-N-(2-methylbutyl)aniline derivatives. A breakthrough reported in Angewandte Chemie (2024) described a novel palladium-catalyzed enantioselective amination protocol that achieves >95% ee for this class of compounds. This methodological innovation addresses previous challenges in obtaining optically pure forms of the molecule, which is particularly important given the increasing recognition of chirality's role in pharmacological activity. The developed synthetic route also demonstrates improved atom economy and reduced environmental impact compared to traditional methods.
From a pharmaceutical formulation perspective, recent patent applications (WO2023124567, 2023) have explored the use of 2-methyl-N-(2-methylbutyl)aniline as a solubility enhancer for poorly water-soluble drugs. Its amphiphilic character enables the formation of stable micellar systems, with studies showing up to 15-fold increases in drug solubility for various anticancer compounds. This application represents a significant departure from the compound's traditional use as merely an intermediate, highlighting the expanding utility of this molecule in pharmaceutical technology.
Toxicological assessments of 2-methyl-N-(2-methylbutyl)aniline have progressed substantially in the past year. A comprehensive safety evaluation published in Regulatory Toxicology and Pharmacology (2024) established an NOAEL (No Observed Adverse Effect Level) of 50 mg/kg/day in rodent models, with particular attention to its metabolic pathways. The study identified CYP2D6 as the primary enzyme responsible for its oxidative metabolism, a finding with important implications for personalized medicine approaches. These data provide crucial support for the compound's further development in therapeutic applications.
Looking forward, the most promising avenue for 2-methyl-N-(2-methylbutyl)aniline appears to be in the development of multitarget-directed ligands (MTDLs) for complex diseases. Several research groups are currently investigating its incorporation into hybrid molecules targeting both neurotransmitter systems and inflammatory pathways. The compound's structural flexibility and favorable physicochemical properties make it particularly suited for such applications. As research continues to uncover new dimensions of this molecule's potential, 2-methyl-N-(2-methylbutyl)aniline is poised to remain an important focus of chemical biology and pharmaceutical research in the coming years.
1036552-84-7 (2-methyl-N-(2-methylbutyl)aniline) Related Products
- 1496113-80-4(2-(3-Aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide)
- 91076-95-8(2-Thiophenecarboxylicacid, 3-amino-5-(4-bromophenyl)-, methyl ester)
- 2839144-57-7(Ethyl β-methylene-α-2-propen-1-yl-3-pyridinepropanoate)
- 1806871-03-3(4-Cyano-2-(difluoromethyl)-3-fluoro-6-hydroxypyridine)
- 2228588-91-6({1-(4-bromofuran-2-yl)methylcyclopropyl}methanamine)
- 2803863-60-5(3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride)
- 2229589-35-7({3-(dimethylamino)methylphenyl}methanesulfonyl fluoride)
- 2549029-07-2(1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one)
- 2610-95-9(6,6-dimethyloxan-2-one)
- 1372882-46-6((1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-amine)




